molecular formula C11H8O4S B2591538 2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoaceticacid CAS No. 2567503-15-3

2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoaceticacid

Cat. No.: B2591538
CAS No.: 2567503-15-3
M. Wt: 236.24
InChI Key: ZKRMZGOUNREZGU-UHFFFAOYSA-N
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Description

2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid is a chemical compound with the molecular formula C11H8O4S It is known for its unique structure, which includes a benzothiophene ring substituted with a methoxy group and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-bromoanisole and thiourea.

    Introduction of the Oxoacetic Acid Moiety: The oxoacetic acid group can be introduced through a series of reactions, including oxidation and esterification, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the benzothiophene ring.

Scientific Research Applications

2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxy-1-benzothiophen-2-yl)benzonitrile
  • 2-(3-methoxy-1-benzothiophen-2-yl)benzoic acid

Uniqueness

2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid is unique due to its specific substitution pattern and the presence of the oxoacetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4S/c1-15-9-6-4-2-3-5-7(6)16-10(9)8(12)11(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRMZGOUNREZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC2=CC=CC=C21)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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